4-[(2-Methylpropyl)sulfanyl]phenol
CAS No.: 90925-34-1
Cat. No.: VC16203449
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90925-34-1 |
|---|---|
| Molecular Formula | C10H14OS |
| Molecular Weight | 182.28 g/mol |
| IUPAC Name | 4-(2-methylpropylsulfanyl)phenol |
| Standard InChI | InChI=1S/C10H14OS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |
| Standard InChI Key | IHRDZVMWTBZSFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CSC1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name 4-[(2-methylpropyl)sulfanyl]phenol systematically describes its structure: a phenol ring substituted at the para position with a sulfanyl group bonded to a 2-methylpropyl (isobutyl) chain . Alternative synonyms include 4-(isobutylthio)phenol and 4-(2-methylpropylthio)phenol, reflecting variations in naming conventions . The molecular formula confirms the presence of 10 carbon atoms, 14 hydrogens, one sulfur atom, and one oxygen atom.
Structural Representation
The compound’s structure is defined by the following key features:
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Phenolic backbone: A benzene ring with a hydroxyl (-OH) group at the para position.
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Thioether linkage: A sulfur atom connecting the aromatic ring to the isobutyl group () .
SMILES Notation:
This notation encodes the isobutyl chain (), the thioether bond (), and the phenolic ring .
3D Conformation:
Computational models predict that the isobutyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance. The sulfur atom’s polarizability may influence intermolecular interactions, such as van der Waals forces and hydrogen bonding .
Synthesis and Production
Synthetic Routes
While no direct synthesis protocol for 4-[(2-methylpropyl)sulfanyl]phenol is disclosed in the literature, analogous methods for phenolic thioethers suggest two plausible pathways:
Nucleophilic Aromatic Substitution
A reaction between 4-fluorophenol and isobutylthiol in the presence of a base (e.g., ) could yield the target compound via displacement of the fluoride ion :
Oxidative Coupling
Thiol-ene click chemistry might enable the coupling of 4-mercaptophenol with isobutylene under radical initiation, though this method is less common for aromatic systems .
Industrial-Scale Production
Patent CN113429268A describes a continuous-flow pipeline reactor for synthesizing phenolic ethers, which could be adapted for this compound . Key steps include:
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Dehydration: Toluene and sodium hydroxide reflux to remove water.
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Reaction: Parachlorophenol and phenol are heated to 165–175°C to form intermediates.
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Pipeline Processing: Reactants are pumped through a heated reactor for controlled product formation .
Physicochemical Properties
Molecular Weight and Solubility
With a molecular weight of 182.28 g/mol, the compound exhibits moderate hydrophobicity. Predicted properties include:
| Property | Value | Source |
|---|---|---|
| Partition coefficient (logP) | 3.2 (estimated) | |
| Water solubility | ~0.1 mg/mL (25°C) | |
| Melting point | 85–90°C (estimated) |
The thioether group enhances lipid solubility, making it suitable for membrane permeability in drug design .
Spectral Data
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IR Spectroscopy: Strong absorption bands at 3400 cm (O-H stretch) and 2550 cm (S-H stretch, if present in precursors) .
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NMR: NMR would show a singlet for the phenolic proton (~5 ppm) and multiplet signals for the isobutyl group (1.0–2.5 ppm) .
Applications in Scientific Research
Drug Discovery
4-[(2-Methylpropyl)sulfanyl]phenol is included in ChemDiv’s Covalent Inhibitors Library (7,986 compounds) and 300k Representative Compounds Library, underscoring its role in identifying bioactive molecules . Its structure aligns with pharmacophores targeting cysteine residues in enzymes, a strategy employed in kinase and protease inhibition .
Agrochemical Development
The compound’s inclusion in the New Agro Library (44,492 compounds) suggests potential as a herbicide or fungicide precursor. Thioethers often exhibit pesticidal activity by disrupting microbial cell membranes .
Recent Developments and Future Directions
Recent studies highlight its utility in covalent drug design, leveraging the sulfur atom’s nucleophilicity to target reactive amino acids . Advances in continuous-flow synthesis (as per CN113429268A) may enable scalable production for high-throughput screening .
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